N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide, also known as BM212, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BM212 is a synthetic small molecule that belongs to the isoxazole family of compounds. It has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Applications De Recherche Scientifique
Auxiliary-Directed Palladium-Catalyzed Activation
A study by Pasunooti et al. (2015) demonstrated the use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation. The research highlighted the efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids, indicating the potential for synthesizing complex molecules for pharmacological applications (Pasunooti et al., 2015).
Bimetallic Composite Catalysts
Another research conducted by Bumagin et al. (2019) utilized an isoxazole derivative as a ligand for creating bimetallic boron-containing heterogeneous catalysts, proving highly effective in catalyzing the Suzuki reaction in aqueous media. This showcases the role of such compounds in facilitating environmentally friendly methods for synthesizing heterobiaryls containing furyl and thienyl rings, which are crucial in developing new pharmaceuticals (Bumagin et al., 2019).
Synthesis of Isoxazole-5-carboxamides
Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, indicating the versatility of isoxazole derivatives in synthesizing structurally diverse compounds. Such methodologies are fundamental in creating novel molecules with potential biological activities (Martins et al., 2002).
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-11(8-16-20-9)14(17)15-7-10-4-5-13(19-10)12-3-2-6-18-12/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITIKLBQYZOGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.